Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a cyano group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Addition Reactions: Products with new carbon-carbon or carbon-nitrogen bonds.
Hydrolysis: Formation of 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoic acid.
Scientific Research Applications
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano group and halogen substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate
- 3-Bromo-5-fluorophenol
Uniqueness
Ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both bromo and fluoro substituents on the phenyl ring, along with the cyano and ester groups, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H9BrFNO2 |
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Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3 |
InChI Key |
YPEPGHTWGYCGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N |
Origin of Product |
United States |
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